1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene
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Overview
Description
1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C8H6BrF2O It is a derivative of benzene, featuring bromine, difluoromethoxy, fluorine, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-fluoro-5-methylbenzene.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 1-Difluoromethoxy-2-fluoro-5-methylbenzoic acid.
Reduction: 1-Difluoromethoxy-2-fluoro-5-methylbenzene.
Scientific Research Applications
1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that can bind to the bromine, difluoromethoxy, or fluorine substituents.
Pathways Involved: The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-2-fluoro-5-methylbenzene
- 1-Bromo-4-(difluoromethoxy)benzene
Comparison: 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C8H6BrF3O |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene |
InChI |
InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(10)6(3-4)13-8(11)12/h2-3,8H,1H3 |
InChI Key |
AUYZVTMIKADCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)OC(F)F |
Origin of Product |
United States |
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